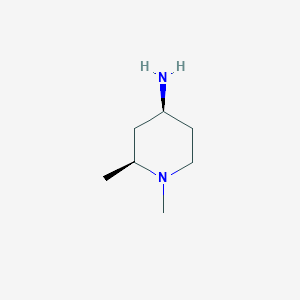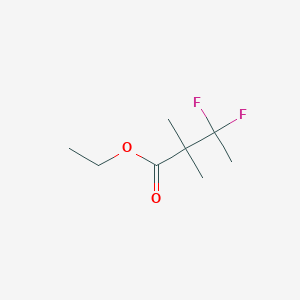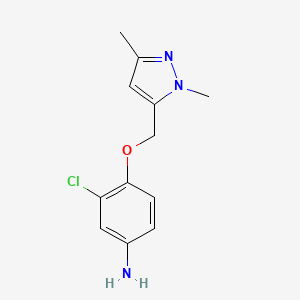
3-Chloro-4-((1,3-dimethyl-1H-pyrazol-5-yl)methoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-((1,3-dimethyl-1H-pyrazol-5-yl)methoxy)aniline, also known as CDMA, is a chemical compound that has been widely studied for its potential applications in scientific research. CDMA is a member of the aniline family of compounds, which are known for their diverse range of biological activities.
Wissenschaftliche Forschungsanwendungen
Facile Synthesis and Antimicrobial Activity
A study by Banoji et al. (2022) explored the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, which could be related to 3-Chloro-4-((1,3-dimethyl-1H-pyrazol-5-yl)methoxy)aniline due to the presence of pyrazolyl groups. This research highlighted a facile one-pot synthetic method that produced compounds exhibiting significant antibacterial and antifungal activities. The method's efficiency is attributed to the use of common organocatalysts and inexpensive materials, yielding products with potential applications in fluorescence probes for biological imaging (Banoji, Angajala, Ravulapelly, & Vannada, 2022).
Novel Heterocyclic Disazo Dyes
Demirçalı's 2021 study on the synthesis of novel heterocyclic disazo dyes containing pyrazole and phenylpyrazole parts provides insights into the chemical versatility of pyrazole-derived compounds. These dyes have been investigated for their solvatochromic properties and potential applications, indicating their significance in both the dye industry and research on solvent effects and acid-base sensitive characteristics (Demirçalı, 2021).
Synthesis and Application in Polymerization
The work by Kim et al. (2012) on the synthesis of Zn(II) chloride complexes with N,N-bis(1H-pyrazolyl-1-methyl)aniline derivatives, including modifications on the phenyl ring, showcases the application of such compounds in catalyzing the polymerization of methyl methacrylate. This demonstrates the compound's relevance in materials science, specifically in creating polymers with higher molecular weight and narrow polydispersity index ranges (Kim, Woo, Kim, Lee, Kim, & Lee, 2012).
Antimicrobial Pyrazole Dyes
Karabacak et al. (2015) synthesized novel pyrazole azo compounds and examined their antimicrobial activities against pathogenic bacteria. This study highlights the potential of pyrazole-based compounds in developing new antimicrobial agents, showcasing their broad application in pharmaceuticals and medicinal chemistry (Karabacak, Tilki, Tuncer, & Cengiz, 2015).
Environmental Applications
A novel Hybrid Photo-electrocatalytic Oxidation method for treating wastewater containing stubborn organic matters like 3,4-dimethylaniline showcases potential environmental applications. This innovative approach, detailed by Li et al. (2020), emphasizes the compound's role in environmental remediation and the treatment of industrial wastewaters (Li, Li, Tang, Zhang, Jiang, & Li, 2020).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound would require further investigation.
Biochemical Pathways
Similar compounds have been shown to affect various pathways, leading to downstream effects
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level
Action Environment
Factors such as temperature, ph, and the presence of other compounds can greatly affect the action of a compound
Eigenschaften
IUPAC Name |
3-chloro-4-[(2,5-dimethylpyrazol-3-yl)methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-8-5-10(16(2)15-8)7-17-12-4-3-9(14)6-11(12)13/h3-6H,7,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDGIXMSQPTASE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)COC2=C(C=C(C=C2)N)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

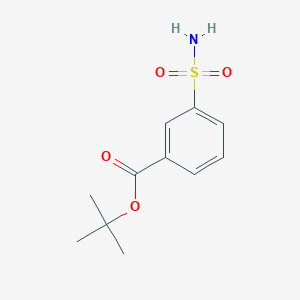
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2856661.png)
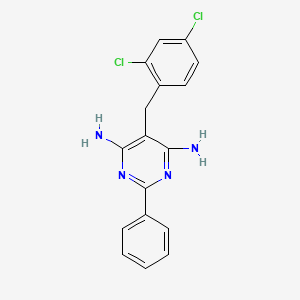
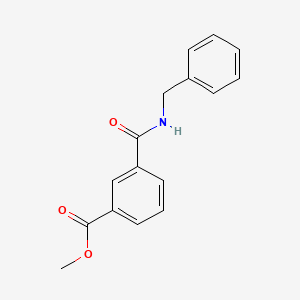
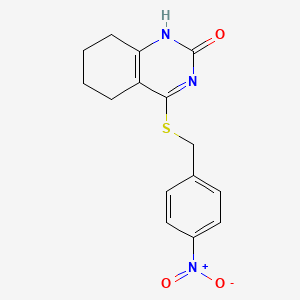
![6-Acetyl-2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2856669.png)
![1-(benzo[d]isoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)methanesulfonamide](/img/structure/B2856670.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-phenyloxamide](/img/structure/B2856671.png)


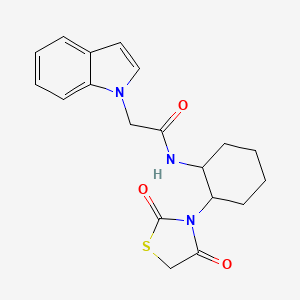
![N-Butan-2-yl-N-[(1-tert-butylpyrazol-4-yl)methyl]-2-chloroacetamide](/img/structure/B2856679.png)
